1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one

Lignin Analytics Py-GC/FID Biomass Characterization

1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one (CAS 19037-58-2), commonly designated syringylacetone or syringylpropanone, is a syringyl-type methoxyphenol with the molecular formula C₁₁H₁₄O₄ and molecular weight 210.23 g/mol. The compound bears a phenolic hydroxyl group flanked by two methoxy substituents at the 3- and 5-positions of the aromatic ring, with a propan-2-one side chain at the 1-position.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 19037-58-2
Cat. No. B101076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
CAS19037-58-2
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC(=C(C(=C1)OC)O)OC
InChIInChI=1S/C11H14O4/c1-7(12)4-8-5-9(14-2)11(13)10(6-8)15-3/h5-6,13H,4H2,1-3H3
InChIKeyJFWTZKQUFCDLNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one (CAS 19037-58-2): Syringylacetone Identity, Class, and Procurement Context


1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one (CAS 19037-58-2), commonly designated syringylacetone or syringylpropanone, is a syringyl-type methoxyphenol with the molecular formula C₁₁H₁₄O₄ and molecular weight 210.23 g/mol [1]. The compound bears a phenolic hydroxyl group flanked by two methoxy substituents at the 3- and 5-positions of the aromatic ring, with a propan-2-one side chain at the 1-position . It belongs to the methoxyphenol class (ClassyFire) and is structurally classified as a phenylpropanoid-derived lignin degradation product. Syringylacetone is encountered as a lignin pyrolysis marker, a naturally occurring floral volatile identified from Bulbophyllum orchids, a synthetic intermediate for agrochemical and pharmaceutical building blocks, and a flavoring agent [2]. Commercially, it is supplied as a white crystalline powder with a melting point of 68–69 °C and typical purity specifications of ≥95% or ≥98% [3].

Why Syringyl-Type Substitution Patterns Are Not Interchangeable: Structural and Functional Differentiation of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one from Closest Analogs


Substituting syringylacetone (CAS 19037-58-2) with a structurally proximal analog—such as acetosyringone (CAS 2478-38-8), guaiacylacetone (CAS 2503-46-0), or raspberry ketone (CAS 5471-51-2)—introduces material differences in chromatographic behavior, pyrolysis-derived relative abundance, radical-scavenging thermodynamics, and species-specific semiochemical activity [1]. Syringylacetone possesses two ring methoxy groups (3,5-dimethoxy-4-hydroxy substitution), distinguishing it from guaiacyl-type analogs bearing a single methoxy group, and a propan-2-one side chain that differentiates it from the ethanone of acetosyringone and the butan-2-one of raspberry ketone and zingerone . These structural distinctions produce non-interchangeable retention times in Py-GC/MS, divergent bond dissociation energetics, and distinct insect attractant profiles that cannot be replicated by close-in-class compounds [2].

Quantitative Differentiation Evidence for 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one (Syringylacetone, CAS 19037-58-2) vs. Closest Analogs


Py-GC/FID Lignin Marker Abundance: Syringylacetone 4.62% vs. Acetosyringone 1.16% in Modern Oak

In semiquantitative Py-GC/FID analysis of lignin-derived phenols from modern oak wood, syringylacetone (peak S9) accounts for 4.62% of total lignin phenol peak area, a relative abundance approximately 4.0-fold greater than that of acetosyringone (peak S8, 1.16%) measured under identical pyrolysis and detection conditions [1]. This establishes syringylacetone as a substantially more abundant syringyl-type pyrolysis marker than its one-carbon-shorter ketone analog in hardwood lignin, directly impacting peak assignment confidence and quantification reliability in S/G ratio determination workflows.

Lignin Analytics Py-GC/FID Biomass Characterization Syringyl/Guaiacyl Ratio

Bond Dissociation Energy: Syringylacetone vs. Resveratrol and Catechin from DFT Calculations

Density functional theory calculations at the B3LYP/6-311++G** level demonstrate that syringylacetone possesses a phenolic O–H bond dissociation energy (BDE) that is lower than that of resveratrol and comparable to that of the flavonoid catechin [1]. In the same computational study, sinapaldehyde, syringaldehyde, syringol, and syringylacetone all exhibited BDE values below the resveratrol threshold, placing syringylacetone within a cluster of lignin-derived oak phenolics with theoretically predicted radical-scavenging capacity superior to resveratrol and on par with catechin, a well-established reference antioxidant [1]. Molecular docking further showed favorable binding of syringylacetone to known resveratrol protein targets [1].

Computational Chemistry Antioxidant Mechanism Radical Scavenging DFT B3LYP/6-311++G**

Syringyl-Specific Insect Attractant Selectivity: Syringylacetone Attracts Bactrocera cucumis, a Species Unresponsive to Raspberry Ketone and Cue-Lure

Syringylacetone (SA) was newly identified from the floral scent of Bulbophyllum tollenoniferum orchids, alongside raspberry ketone and anisylacetone [1]. Organic synthesis of these phenylbutanoid analogs and subsequent attractancy bioassays against Australasian Bactrocera fruit flies revealed that syringylacetone and/or its closely related analog exhibited attractant activity toward Bactrocera cucumis, a pest fruit fly species for which no effective male attractant had been previously characterized [1]. By contrast, raspberry ketone and cue-lure primarily attract B. tryoni and related Dacini species, while methyl eugenol attracts a separate clade (e.g., B. dorsalis). Syringylacetone thus addresses a distinct chemosensory niche inaccessible to the commercially dominant phenylbutanoid lures [2].

Semiochemistry Tephritidae Integrated Pest Management Phenylpropanoid Attractants

COX-2 Inhibition: Syringylacetone IC₅₀ of 18.9 µM in Recombinant Human Enzyme Assay

In a biochemical assay measuring inhibition of recombinant human cyclooxygenase-2 (COX-2 / Prostaglandin G/H synthase 2), syringylacetone exhibited an IC₅₀ of 1.89 × 10⁴ nM (18.9 µM) following 15-minute pre-incubation before arachidonic acid substrate addition, with product detection by fluorescence microplate reader [1]. No direct head-to-head comparator data for structurally analogous syringyl or guaiacyl phenylpropanones are available from this assay record; however, the IC₅₀ value provides a benchmark for structure–activity relationship studies comparing syringylacetone with known COX-2 inhibitors such as celecoxib (IC₅₀ ~0.03 µM) and with other natural phenolic ketones [2]. This data point is registered in the ChEMBL database (ChEMBL159736) and BindingDB.

Cyclooxygenase Inhibition Anti-inflammatory Screening In Vitro Pharmacology

Py-GC/MS Organosolv Lignin Marker Profile: Syringylacetone vs. Acetosyringone Relative Molar Abundance

Py-GC/MS analysis of commercial organosolv lignin (COL) and lignin recovered after biochemical conversion (BGL) reveals contrasting relative molar abundance patterns for syringylacetone and acetosyringone [1]. In COL, syringylacetone accounts for 0.8% relative molar abundance vs. acetosyringone at 2.5%. In BGL, syringylacetone increases to 1.4% while acetosyringone decreases to 1.4%, yielding a 1:1 ratio. This demonstrates that syringylacetone and acetosyringone respond differently to biochemical lignin processing: syringylacetone shows enrichment from COL to BGL (+75% relative change), whereas acetosyringone shows depletion (−44% relative change). These divergent trajectories preclude interchangeable use of the two markers in processed lignin analytics.

Lignin Characterization Py-GC/MS Biorefinery Analytics Organosolv Lignin

Procurement-Driven Application Scenarios for 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one (Syringylacetone, CAS 19037-58-2)


Lignin Structural Characterization: Syringyl-Unit Quantification via Py-GC/FID and Py-GC/MS

Syringylacetone serves as a primary syringyl (S) lignin marker in Py-GC analytical workflows for hardwood, eucalyptus, and oak lignins. Its 4-fold higher Py-GC/FID abundance over acetosyringone in modern oak (4.62% vs. 1.16%) [1] and its distinct enrichment trajectory across lignin processing stages [2] make it indispensable for accurate S/G ratio determinations. Laboratories quantifying lignin monomer composition should procure syringylacetone as a certified reference standard to ensure correct peak assignment and calibration in S-unit quantification, as substitution with acetosyringone would systematically underestimate S-unit contribution in hardwood pyrograms.

Fruit Fly Semiochemical Research: Bactrocera cucumis Attractant Development and Species-Specific Lure Formulation

Syringylacetone is the first reported attractant for Bactrocera cucumis, a pest species for which neither methyl eugenol nor cue-lure/raspberry ketone provides effective male attraction [1]. Entomology research groups and plant protection agencies developing species-specific monitoring or male annihilation technique (MAT) lures for this and potentially related Dacini species should prioritize syringylacetone over generic phenylbutanoid attractants. The compound's syringyl-substitution pattern (3,5-dimethoxy-4-hydroxy) confers a chemosensory recognition profile distinct from the raspberry ketone/cue-lure pharmacophore, enabling access to a non-overlapping segment of Bactrocera diversity.

Antioxidant Mechanism Studies: Computational and In Vitro Radical Scavenging Benchmarking

Syringylacetone's DFT-calculated O–H bond dissociation energy, confirmed to be lower than resveratrol and comparable to catechin [1], positions it as a computationally validated radical-scavenging candidate. Researchers investigating structure–antioxidant activity relationships among lignin-derived phenolics can employ syringylacetone as a representative syringyl-ketone probe compound, benchmarking its hydrogen atom transfer (HAT) capacity against guaiacyl-type analogs (e.g., guaiacylacetone) and against the well-characterized references resveratrol and catechin within the same computational framework.

Agrochemical Intermediate and Building Block Synthesis

Syringylacetone's dual functionality—a phenolic hydroxyl amenable to etherification/esterification and a ketone carbonyl suitable for condensation, reductive amination, and Grignard additions—supports its documented use as a key intermediate in the synthesis of herbicides, insecticides, and crop protection agents [1]. The compound's 3,5-dimethoxy-4-hydroxy substitution pattern is retained in downstream products, conferring specific physicochemical properties (logP ~1.3–1.8, predicted water solubility ~1.08 g/L [2]) that differ from mono-methoxy or non-methoxylated analogs, making syringylacetone the required starting material when the syringyl pharmacophore must be preserved in the final active ingredient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.